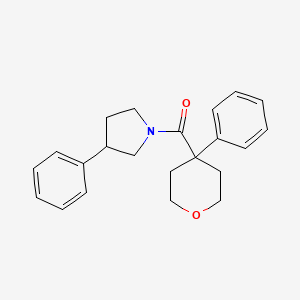

3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine is a complex organic compound with the molecular formula C22H25NO2 and a molecular weight of 335.447. This compound features a pyrrolidine ring and a tetrahydropyran ring, both of which are substituted with phenyl groups. The presence of these aromatic rings and heterocyclic structures makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

The synthesis of 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-(tetrahydro-2H-pyran-4-yl)ethanone with phenylpyrrolidine under specific conditions. The keto carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can be reacted with Wittig’s reagent to prepare a variety of polysubstituted olefinic compounds . Additionally, the keto carbonyl group can be reduced to a hydroxyl group by the corresponding reducing agent .

Analyse Chemischer Reaktionen

3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The keto carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Organic Synthesis:

- 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine serves as a valuable building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including nucleophilic substitutions and cycloadditions. This compound can be utilized to synthesize derivatives that may exhibit enhanced biological activities or novel properties.

2. Reagent in Reactions:

- The compound is also employed as a reagent in organic transformations. Its ability to participate in multi-step reactions makes it useful for chemists aiming to develop new synthetic pathways for pharmaceuticals and agrochemicals.

Biological Applications

1. Drug Design and Development:

- The structural characteristics of 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine suggest potential interactions with biological macromolecules, making it a candidate for drug design. Studies indicate that compounds with similar structures can influence enzyme activities and receptor interactions, paving the way for therapeutic applications against various diseases.

2. Antiviral and Anticancer Properties:

- Preliminary investigations into the biological activity of this compound indicate potential antiviral and anticancer effects. Research into similar pyrrolidine derivatives has shown promising results in inhibiting viral replication and cancer cell proliferation, suggesting that 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine may exhibit similar properties.

Medicinal Applications

1. Therapeutic Uses:

- The compound's potential therapeutic applications are vast, particularly in the treatment of inflammatory diseases and cancers. Its ability to modulate biological pathways could lead to the development of new anti-inflammatory agents or anticancer drugs.

2. Mechanism of Action:

- Although specific mechanisms for 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine are not fully elucidated, its structure suggests that it may interact with various molecular targets, including enzymes and receptors involved in disease processes. This interaction could influence signaling pathways critical for disease progression.

Industrial Applications

1. Pharmaceutical Intermediate:

- In the pharmaceutical industry, 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique structure allows it to serve as a precursor for developing new medications with improved efficacy and safety profiles.

2. Material Science:

- Beyond pharmaceuticals, this compound may find applications in material science as a precursor for developing novel materials with specific properties, such as enhanced thermal stability or mechanical strength.

Data Table of Applications

| Field | Application | Potential Impact |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables the creation of complex molecules |

| Reagent in chemical reactions | Facilitates diverse organic transformations | |

| Biology | Drug design | Potential to influence enzyme/receptor interactions |

| Antiviral/anticancer properties | May inhibit viral replication and cancer cell growth | |

| Medicine | Therapeutic uses | Could lead to new anti-inflammatory or anticancer drugs |

| Mechanism of action | Interaction with molecular targets influencing disease pathways | |

| Industry | Pharmaceutical intermediate | Essential in synthesizing new APIs |

| Material science | Development of novel materials |

Case Studies

Case Study 1: Antiviral Activity

A study investigating pyrrolidine derivatives demonstrated significant antiviral activity against influenza viruses. The findings suggest that modifications similar to those found in 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine could enhance efficacy against viral pathogens.

Wirkmechanismus

The mechanism of action of 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors. The phenyl groups and heterocyclic rings may facilitate binding to specific sites, influencing biological pathways and exerting pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine include:

- 1-(2,2-dimethyl-tetrahydro-pyran-4-yl)-2-phenyl-ethanone

- 1-(2,2-dimethyl-tetrahydro-pyran-4-yl)-propan-1-one

- 3-oxo-3-(tetrahydro-pyran-4-yl)-propionic acid ethyl ester

These compounds share structural similarities, such as the presence of tetrahydropyran and phenyl groups, but differ in their specific substituents and functional groups. The unique combination of pyrrolidine and tetrahydropyran rings in this compound distinguishes it from these related compounds.

Biologische Aktivität

3-Phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with phenyl and phenyloxane groups. Its chemical formula is C20H23N with a molecular weight of approximately 293.41 g/mol. The presence of both aromatic and aliphatic components contributes to its unique reactivity and biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Caspase activation |

| A549 (Lung) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 18.7 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains. In vitro studies revealed that it possesses notable activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The antimicrobial effect is believed to be mediated through disruption of the bacterial cell membrane integrity.

Neuroprotective Effects

Emerging studies suggest that this compound may offer neuroprotective benefits. In models of neurodegeneration, the compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to caspase activation.

- Antimicrobial Action : It disrupts bacterial cell membranes, causing cell lysis.

- Neuroprotection : It reduces oxidative stress through antioxidant activity, potentially involving modulation of signaling pathways related to inflammation and cell survival.

Case Studies

A notable case study involved the treatment of cancer cells with varying concentrations of the compound over a period of 48 hours. The results indicated a dose-dependent response in cell viability, confirming its potential as an anticancer agent.

In another study focusing on antimicrobial efficacy, researchers treated cultures of E. coli with different concentrations of the compound and observed significant reductions in bacterial counts at MIC levels.

Eigenschaften

IUPAC Name |

(4-phenyloxan-4-yl)-(3-phenylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c24-21(23-14-11-19(17-23)18-7-3-1-4-8-18)22(12-15-25-16-13-22)20-9-5-2-6-10-20/h1-10,19H,11-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGZBPPUGFXNGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.